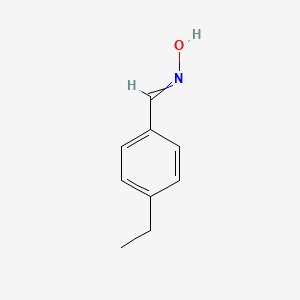
4-ethylbenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldoxime, where the benzene ring is substituted with an ethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-ethylbenzaldehyde oxime can be synthesized through the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
4-Ethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve the same synthetic route as described above, scaled up to industrial quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient separation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldoxime: The parent compound without the ethyl substitution.
4-Methylbenzaldoxime: Similar structure with a methyl group instead of an ethyl group.
4-Chlorobenzaldoxime: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
4-ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of complexes it forms with metal ions
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N-[(4-ethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3 |
InChI-Schlüssel |
DCBIVYBFOCPTQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















